7-Bromo-3,3,4-trimethylindoline
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Overview
Description
7-Bromo-3,3,4-trimethylindoline is a heterocyclic compound with the molecular formula C11H14BrN It belongs to the indoline family, which is characterized by a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3,4-trimethylindoline typically involves the bromination of 3,3,4-trimethylindoline. One common method is the radical bromination reaction, where 3,3,4-trimethylindoline is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 7-position of the indoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,3,4-trimethylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide or thiourea in polar solvents such as DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are common.
Major Products
Substitution: Products include various substituted indolines depending on the nucleophile used.
Oxidation: Indole derivatives are the major products.
Reduction: The major products are de-brominated indolines or modified indoline rings.
Scientific Research Applications
7-Bromo-3,3,4-trimethylindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indoline derivatives have shown efficacy.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3,4-trimethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,3,4-Trimethylindoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-3,3,4-trimethylindoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
7-Iodo-3,3,4-trimethylindoline: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
7-Bromo-3,3,4-trimethylindoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound in both synthetic chemistry and medicinal research.
Properties
IUPAC Name |
7-bromo-3,3,4-trimethyl-1,2-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10/h4-5,13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRCQRHAQFCAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NCC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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